ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound featuring a pyrazolo[4,3-d]pyrimidine core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide
- Triazole-pyrimidine hybrids
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Ethyl 4-{[(6-ethyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H26N6O4S2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
ethyl 4-[(6-ethyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanylmethyl]-2-(3-methoxypropylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H26N6O4S2/c1-5-25-16(26)14-12(10-21-24(14)3)23-19(25)30-11-13-15(17(27)29-6-2)31-18(22-13)20-8-7-9-28-4/h10H,5-9,11H2,1-4H3,(H,20,22) |
InChI Key |
CXFWBBGTUUIGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=NN2C)N=C1SCC3=C(SC(=N3)NCCCOC)C(=O)OCC |
Origin of Product |
United States |
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